tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFRMBXCOMEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis for Spirocyclic Core Formation
The spiro[4.4]nonene scaffold is commonly constructed via ring-closing metathesis (RCM) of diene precursors. For example, a bicyclic diene bearing an amine functionality undergoes RCM using a second-generation Grubbs catalyst (Hoveyda-Grubbs) in dichloromethane at 40°C, achieving cyclization yields of 68–75% . Key variables include:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | <70% yield |
| Solvent | DCM | Maximizes rate |
| Temperature | 40°C | Balances kinetics |
Post-cyclization, the amine is protected as the Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base, achieving >90% conversion .
The introduction of the pinacol boronate group at the 7-position is achieved via palladium-catalyzed Miyaura borylation . A spirocyclic alkene intermediate is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] and potassium acetate in dioxane at 80°C, yielding the boronic ester in 65–82% .
Reaction Optimization :
-
Catalyst screening : Pd(dba)₂ showed inferior selectivity compared to [PdCl₂(dppf)] due to steric constraints.
-
Solvent effects : Dioxane outperformed toluene in minimizing side reactions (e.g., deborylation).
Sequential Protection-Borylation Strategies
A one-pot protocol combining Boc protection and borylation has been reported to improve efficiency:
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Boc Protection : The spirocyclic amine is treated with Boc₂O in THF/DMAP at 0°C to 25°C.
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In Situ Borylation : Without isolation, B₂pin₂ and Pd catalyst are added, and the mixture is heated to 80°C for 12 hours.
This method reduces purification steps and achieves an overall yield of 58%, though scalability is limited by Pd residue removal .
Alternative Routes: Hydroamination and Cyclization
Hydroamination-cyclization of enyne substrates offers an alternative pathway. Using a gold(I) catalyst (e.g., AuCl(PPh₃)), terminal alkynes undergo cyclization to form the spirocyclic core, followed by Boc protection. However, yields are moderate (45–55%) due to competing polymerization .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| RCM + Boc Protection | 68–75 | High | High purity |
| Miyaura Borylation | 65–82 | Moderate | Direct functionalization |
| One-Pot Sequential | 58 | Low | Reduced steps |
| Hydroamination | 45–55 | Low | Novel mechanism |
Mechanistic Insights and Challenges
-
RCM Selectivity : The Grubbs catalyst favors exo-cyclization to minimize steric clash in the spiro transition state.
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Borylation Regiochemistry : The alkene’s electron density directs Pd insertion, with the less substituted position favoring transmetallation.
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Purification Challenges : Silica gel chromatography often degrades boronic esters; thus, crystallization from hexane/ethyl acetate is preferred .
Industrial-Scale Considerations
For kilogram-scale production, the RCM-borylation sequence is favored despite modest yields due to reagent costs and Pd recovery systems. Continuous flow reactors have been explored to enhance Miyaura reaction efficiency, reducing reaction times by 40% .
Emerging Methodologies
Recent advances include photoinduced borylation using iridium photocatalysts, which enables room-temperature reactions but requires rigorous exclusion of oxygen .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The spirocyclic framework of tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate is advantageous in drug design due to its ability to create rigid structures with unique three-dimensional shapes. This property can enhance the efficacy and selectivity of pharmaceuticals.
Case Study: Anticancer Activity
Research has shown that derivatives of spirocyclic compounds exhibit anticancer properties by interacting with specific molecular targets involved in cancer progression. For instance, studies have indicated that modifications to the azaspiro structure can lead to increased cytotoxicity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the synthesis of more complex molecules.
Synthetic Pathways:
The compound can undergo:
- Oxidation : To introduce additional functional groups.
- Reduction : To convert ketone groups to alcohols.
- Substitution : To replace functional groups with nucleophiles or halogens.
These reactions facilitate the creation of diverse organic compounds useful in pharmaceuticals and agrochemicals .
Biological Studies
The compound's interactions with biological systems are being explored to understand its potential therapeutic applications better.
Mechanism of Action:
The spirocyclic structure allows the compound to fit into specific binding sites on proteins, modulating their activity and influencing biological pathways. This mechanism is crucial for developing drugs that target specific diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Spiro Ring Size and Substituents
- tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1823258-46-3): Features a benzyl group and hydroxymethyl substituent, increasing steric bulk and hydrophilicity. The additional nitrogen at position 7 (making it a diazaspiro compound) could modify basicity and binding affinity in biological systems .
- tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3): A [3.5] spiro system instead of [4.4], reducing ring strain.
Functional Group Modifications
- tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1): Contains an additional carbonyl group at position 2 and a second nitrogen, which may improve solubility in polar solvents and alter metabolic stability .
Physicochemical Properties
Anticonvulsant Activity
- 2-Azaspiro[4.4]nonane derivatives: and highlight that N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones exhibit anticonvulsant properties in rodent models, suggesting the core spiro structure is critical for CNS activity. The Boc-protected compound may serve as an intermediate in synthesizing such derivatives .
Drug Discovery and Patents
- Patent Applications: and describe spiro compounds (e.g., diazaspiro[3.5]nonanes) as intermediates in antiviral or anticancer agents. The tert-butyl group in these analogs likely improves pharmacokinetic properties by enhancing lipophilicity and metabolic stability .
Biological Activity
tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C_{13}H_{21}NO_{2}. Its structure features a spirocyclic framework that allows for unique interactions with biological targets, enhancing its potential as a pharmacological agent.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{21}NO_{2} |
| Molecular Weight | 225.32 g/mol |
| CAS Number | 1638761-14-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial and anticancer properties.
Antibacterial Activity
In studies evaluating its antibacterial efficacy, this compound has shown promising results against several strains of bacteria. For instance, it was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria ranged from <0.03125 to 0.25 μg/mL, indicating potent antibacterial properties .
The mechanism of action of this compound involves its interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth .
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The researchers noted its ability to inhibit DNA gyrase and topoisomerase IV, essential targets for developing new antibiotics .
- Potential in Cancer Therapy : Another investigation explored the compound's cytotoxic effects on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, suggesting potential applications in oncology .
Comparative Analysis
When compared to similar compounds such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, this compound demonstrated superior antibacterial activity due to its unique spirocyclic structure that enhances binding affinity to biological targets .
Table 2: Comparison with Similar Compounds
| Compound Name | Antibacterial Activity (MIC) |
|---|---|
| This compound | <0.03125 - 0.25 μg/mL |
| tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Higher MIC values |
Q & A
Q. How to resolve discrepancies in reaction yields across studies?
- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Replicate reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents. Reporting detailed conditions (e.g., syringe pump addition rates) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
